Di-(4-chlorobenzyl)azodicarboxylate
Overview
Description
Di-(4-chlorobenzyl)azodicarboxylate is a chemical compound with the molecular formula C₁₆H₁₂Cl₂N₂O₄. It is known for its stability and solid form, making it a novel alternative to other azodicarboxylates like diethyl azodicarboxylate and diisopropyl azodicarboxylate. This compound is primarily used in Mitsunobu coupling reactions, where it provides a readily separable hydrazine byproduct that can be recycled .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-(4-chlorobenzyl)azodicarboxylate can be synthesized through the reaction of 4-chlorobenzyl alcohol with azodicarboxylic acid derivatives. The reaction typically involves the use of triphenylphosphine as a catalyst in a solvent like dichloromethane. The reaction conditions often require room temperature and a controlled addition of reagents to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its solid form .
Chemical Reactions Analysis
Types of Reactions: Di-(4-chlorobenzyl)azodicarboxylate primarily undergoes substitution reactions, particularly in Mitsunobu reactions. It can also participate in oxidation and reduction reactions due to its azodicarboxylate functional group .
Common Reagents and Conditions:
Substitution Reactions: In Mitsunobu reactions, this compound reacts with alcohols and carboxylic acids in the presence of triphenylphosphine.
Oxidation and Reduction Reactions: The azodicarboxylate group can be reduced to hydrazine derivatives under specific conditions, often involving the use of reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include esters, amides, and hydrazine derivatives, depending on the specific reactants and conditions used .
Scientific Research Applications
Di-(4-chlorobenzyl)azodicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of di-(4-chlorobenzyl)azodicarboxylate in Mitsunobu reactions involves the formation of a betaine intermediate through the nucleophilic attack of triphenylphosphine on the azodicarboxylate group. This intermediate then deprotonates the carboxylic acid, forming an ion pair. The reaction proceeds with the formation of an oxyphosphonium intermediate, which undergoes nucleophilic attack to form the desired product and triphenylphosphine oxide .
Comparison with Similar Compounds
Di-(4-chlorobenzyl)azodicarboxylate is compared with other azodicarboxylates like:
- Diethyl azodicarboxylate
- Diisopropyl azodicarboxylate
- Dibenzyl azodicarboxylate
- Di-tert-butyl azodicarboxylate
Uniqueness: this compound stands out due to its stability and solid form, which makes it easier to handle and purify compared to its liquid counterparts. Additionally, it provides a readily separable hydrazine byproduct that can be recycled, enhancing its utility in various synthetic applications .
Properties
IUPAC Name |
(4-chlorophenyl)methyl (NZ)-N-[(4-chlorophenyl)methoxycarbonylimino]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O4/c17-13-5-1-11(2-6-13)9-23-15(21)19-20-16(22)24-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2/b20-19- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFGGABIJBWRMG-VXPUYCOJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)N=NC(=O)OCC2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)/N=N\C(=O)OCC2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916320-82-6 | |
Record name | 916320-82-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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